molecular formula C14H16O3 B14905713 7-methoxy-4-methyl-3-propyl-2H-chromen-2-one

7-methoxy-4-methyl-3-propyl-2H-chromen-2-one

Cat. No.: B14905713
M. Wt: 232.27 g/mol
InChI Key: NHGACBFCNKYIEV-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H14O3, is characterized by a chromen-2-one core structure substituted with methoxy, methyl, and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-3-propyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarins. This reaction typically involves the acid-catalyzed condensation of phenols with β-ketoesters. For this compound, the reaction would involve the condensation of 7-methoxy-4-methylcoumarin with a suitable propylating agent under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the chromen-2-one ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

7-methoxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-propyl-2H-chromen-2-one: Similar structure but lacks the methyl group at the 4-position.

    4-methyl-2H-chromen-2-one: Lacks the methoxy and propyl groups.

    7-amino-4-methyl-2H-chromen-2-one: Contains an amino group instead of a methoxy group.

Uniqueness

7-methoxy-4-methyl-3-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy, methyl, and propyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

7-methoxy-4-methyl-3-propylchromen-2-one

InChI

InChI=1S/C14H16O3/c1-4-5-12-9(2)11-7-6-10(16-3)8-13(11)17-14(12)15/h6-8H,4-5H2,1-3H3

InChI Key

NHGACBFCNKYIEV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C

Origin of Product

United States

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